molecular formula C16H18O3 B1402140 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid CAS No. 1379811-64-9

4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Cat. No.: B1402140
CAS No.: 1379811-64-9
M. Wt: 258.31 g/mol
InChI Key: PRSJLZXQSIGRTM-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with an isopropylphenyl group and two methyl groups

Scientific Research Applications

4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-isopropylphenyl and 2,5-dimethylfuran.

    Coupling Reaction: The 4-isopropylphenyl group is introduced to the furan ring through a coupling reaction, often facilitated by a catalyst such as palladium.

    Oxidation: The resulting intermediate undergoes oxidation to introduce the carboxylic acid functionality, forming the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while reduction can produce alcohols or hydrocarbons.

Mechanism of Action

The mechanism by which 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s furan ring and isopropylphenyl group enable it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylphenol: Shares the isopropylphenyl group but lacks the furan ring.

    2,5-Dimethylfuran: Contains the furan ring with methyl groups but lacks the isopropylphenyl group.

    4-Isopropenylphenol: Similar phenyl structure with an isopropenyl group instead of isopropyl.

Uniqueness

4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid is unique due to the combination of its furan ring and isopropylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2,5-dimethyl-4-(4-propan-2-ylphenyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-9(2)12-5-7-13(8-6-12)14-10(3)19-11(4)15(14)16(17)18/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSJLZXQSIGRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)O)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167662
Record name 3-Furancarboxylic acid, 2,5-dimethyl-4-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-64-9
Record name 3-Furancarboxylic acid, 2,5-dimethyl-4-[4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furancarboxylic acid, 2,5-dimethyl-4-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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